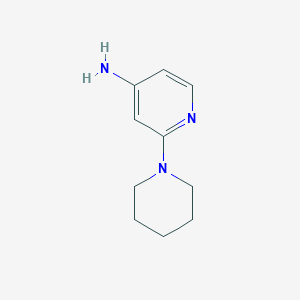

2-(Piperidin-1-yl)pyridin-4-amine

Description

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Chemistry Research

The foundation of research into 2-(Piperidin-1-yl)pyridin-4-amine lies in the well-established fields of pyridine and piperidine chemistry. Both pyridine, an aromatic heterocyclic amine, and piperidine, a saturated heterocyclic amine, are prevalent structural motifs in a vast number of biologically active compounds and pharmaceuticals. mdpi.com

Pyridine derivatives are known for their diverse pharmacological activities and are integral components of many drugs. researchgate.netacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets. Similarly, the piperidine ring, with its sp3-hybridized carbon atoms, offers conformational flexibility, allowing it to adapt to the three-dimensional space of a receptor's binding pocket. mdpi.com This inherent flexibility is a key attribute in the design of potent and selective ligands.

The synthesis of piperidines, often through the hydrogenation or reduction of corresponding pyridine substrates, is a mature and widely practiced area of organic chemistry. mdpi.com The combination of these two distinct heterocyclic systems in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for further chemical exploration. molport.com

Rationale for In-depth Academic Investigation of this compound

The primary impetus for the detailed academic study of this compound and its analogs stems from their potential as modulators of various biological targets, particularly protein kinases. evitachem.comgoogle.com Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov

Derivatives of 2-aminopyridine (B139424) have been identified as inhibitors of kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), both of which are significant targets in cancer therapy. mdpi.com Furthermore, the structural framework of this compound is present in compounds designed as inhibitors of protein kinase B (Akt), another key player in cell growth and survival pathways that are often deregulated in cancer. nih.gov

The investigation into this compound is also driven by the broader search for novel therapeutic agents for a range of conditions. For instance, piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comijnrd.org The specific arrangement of the pyridine and piperidine rings in this compound provides a starting point for the design of new molecules with potentially enhanced efficacy and selectivity for various biological targets.

Overview of Current Research Gaps and Future Directions for this compound Studies

Despite the promising potential, several research gaps remain in the understanding and application of this compound. A significant area for future investigation lies in the comprehensive exploration of its structure-activity relationships (SAR). While the core scaffold has been identified as valuable, a systematic study of how different substituents on both the pyridine and piperidine rings affect biological activity is needed. This includes exploring a wider range of functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Another critical area is the elucidation of the precise mechanisms of action for its biologically active derivatives. While many studies have identified potential protein targets, a deeper understanding of the molecular interactions, including binding modes and kinetics, is essential for rational drug design. Advanced computational modeling and structural biology techniques, such as X-ray crystallography, can provide invaluable insights in this regard.

Future research should also focus on expanding the therapeutic applications of this compound-based compounds beyond oncology. Given the broad pharmacological profile of both pyridine and piperidine derivatives, exploring their potential in areas such as neurodegenerative diseases, infectious diseases, and inflammatory disorders could unveil new therapeutic opportunities. mdpi.commdpi.com The development of more efficient and versatile synthetic methodologies to access a wider diversity of this compound analogs will be crucial to support these research endeavors.

Interactive Data Table: Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-4-amine

| Property | Value |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| Topological Polar Surface Area | 42.15 Ų |

| logP (iLOGP) | 1.77 |

| Number of H-bond Acceptors | 2 |

| Number of H-bond Donors | 1 |

| Number of Rotatable Bonds | 1 |

Data sourced from ambeed.com

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCJYQFQKXYIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301624 | |

| Record name | 2-(1-Piperidinyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35980-78-0 | |

| Record name | 2-(1-Piperidinyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35980-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperidinyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Piperidin 1 Yl Pyridin 4 Amine

Retrosynthetic Analysis of 2-(Piperidin-1-yl)pyridin-4-amine Scaffolding

Retrosynthetic analysis of the this compound structure reveals several key disconnections for potential synthesis. The primary disconnection is the C-N bond between the piperidine (B6355638) and pyridine (B92270) rings. This suggests two main synthetic strategies: nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

In the SNAr approach, the pyridine ring would be activated by an electron-withdrawing group and contain a suitable leaving group at the 2-position. Piperidine would then act as the nucleophile. For a cross-coupling strategy, a halogenated pyridine derivative and piperidine would be coupled in the presence of a suitable metal catalyst, such as palladium.

Another potential disconnection is within the piperidine ring itself, suggesting a synthesis that forms the piperidine ring onto a pre-functionalized pyridine core. This could involve intramolecular cyclization reactions. nih.gov

Development of Novel Synthetic Routes to this compound

The synthesis of this compound and its derivatives has been an area of active research, leading to the development of several novel routes. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between the piperidine and pyridine moieties. wikipedia.orglibretexts.org This reaction typically involves an aryl halide (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) and an amine (piperidine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgacsgcipr.org

Recent advancements have focused on developing more active and versatile catalyst systems that can operate under milder conditions and with a broader substrate scope. acsgcipr.org For instance, the use of pre-formed palladium catalysts can simplify the reaction setup and improve reproducibility. acsgcipr.org Nickel and copper have also been explored as alternative, more earth-abundant catalysts for similar C-N bond formations, often as a more sustainable alternative to palladium. acsgcipr.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(OAc)2 / XPhos | 2-chloropyridine, Piperidine | t-BuONa, Toluene (B28343), 80°C | High | researchgate.net |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | 2-bromopyridine, Piperidine | NaOtBu, Toluene, reflux | Moderate to Good | nih.gov |

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. unibo.it Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One approach is the use of more environmentally benign solvents. Traditional Buchwald-Hartwig aminations often use solvents like toluene or 1,4-dioxane, which have environmental and health concerns. acsgcipr.org Research is ongoing to replace these with greener alternatives such as water, ethanol (B145695), or ionic liquids.

Furthermore, optimizing catalyst loading to the lowest effective amount and ensuring catalyst recyclability are important green chemistry considerations. acsgcipr.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant step in this direction.

Multi-component Reactions for Piperidine-Pyridine Linkage Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govum.edu.mt While a direct one-pot synthesis of this compound via an MCR is not extensively reported, the principles of MCRs can be applied to generate highly substituted pyridine and piperidine scaffolds. researchgate.netresearchgate.net

For instance, a one-pot reaction involving an enaminone, an active methylene (B1212753) compound, and a primary amine can lead to the formation of 2-aminopyridine (B139424) derivatives. semanticscholar.org Adapting such a strategy could potentially streamline the synthesis of the target molecule by forming the substituted pyridine ring and introducing the amino group in a single synthetic operation.

Optimization of Existing Synthetic Protocols for this compound

Reaction Condition Screening and Mechanistic Elucidation

Systematic screening of reaction conditions is a key aspect of optimization. This involves varying parameters such as catalyst, ligand, base, solvent, temperature, and reaction time to identify the optimal set of conditions for a given transformation.

For the Buchwald-Hartwig amination, the choice of base is critical. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org A deeper understanding of this catalytic cycle allows for rational optimization of the reaction conditions.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway. nih.gov In this case, a pyridine ring with a good leaving group at the 2-position (e.g., a halogen) is reacted with piperidine. stackexchange.comyoutube.com The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. The reaction typically proceeds through a Meisenheimer complex intermediate. stackexchange.com The regioselectivity of nucleophilic attack on the pyridine ring favors the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |

| Catalyst | Palladium, Nickel, Copper | None required |

| Leaving Group | Br, Cl, OTf | F > Cl > Br > I |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Often not required, or a mild base |

| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | Often elevated | Varies |

Stereochemical Control in Analogous this compound Syntheses

The stereochemical configuration of the piperidine moiety is critical to the biological activity of many piperidine-containing pharmaceutical compounds. google.com Consequently, significant research has been dedicated to developing stereoselective synthetic methods for piperidine derivatives, which are directly applicable to analogs of this compound. These methods focus on controlling the three-dimensional arrangement of atoms, particularly when chiral centers are present on the piperidine ring.

Key strategies for achieving stereochemical control include:

Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors is a common method for forming the piperidine ring. nih.gov The use of chiral catalysts, such as those based on rhodium or ruthenium, can facilitate the addition of hydrogen atoms in a specific spatial orientation, leading to the formation of a particular stereoisomer with high enantiomeric excess. nih.gov For instance, the asymmetric hydrogenation of a suitably substituted pyridine can yield a chiral piperidine ring that is then incorporated into the final molecule.

Diastereoselective Cyclization: Intramolecular cyclization reactions can be designed to favor the formation of one diastereomer over another. researchgate.net For example, a gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov This approach allows for the construction of the piperidine ring with defined stereocenters, which can be further elaborated.

Conformational Control: Existing stereocenters can be used to direct the formation of new ones. For example, cis-piperidines, often accessed through pyridine hydrogenation, can be transformed into their trans-diastereoisomers by leveraging conformational control and unified reaction conditions. rsc.org Diastereoselective lithiation and trapping of intermediates is another powerful technique for accessing specific trans-piperidine isomers. rsc.org

Multi-component Reactions: Diastereoselective synthesis of complex piperidin-2-one derivatives has been achieved through pseudo-six-component reactions involving a Knoevenagel—Michael—Mannich cyclization cascade. researchgate.net Such strategies allow for the rapid assembly of complex scaffolds with a high degree of stereochemical control in a single pot.

These methodologies underscore the importance of stereoselectivity in synthesizing piperidine-containing compounds. The ability to produce specific isomers is crucial, as different stereochemical configurations can lead to vastly different pharmacological activities. google.com

| Methodology | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Rh, Ru) on pyridine precursors. | High enantiomeric excess (ee). | nih.gov |

| Gold-Catalyzed Cyclization | One-pot synthesis via sequential cyclization, reduction, and rearrangement. | Excellent diastereoselectivity. | nih.gov |

| Diastereoselective Lithiation | Utilizes lithiation and trapping of intermediates to access specific isomers. | High diastereoselectivity for trans-isomers. | rsc.org |

| [5 + 1] Annulation | Condensation of amines with aldehydes or ketones followed by cyclization. | Good to excellent diastereoselectivity. | nih.gov |

Flow Chemistry Applications in this compound Synthesis Research

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, especially for the synthesis of heterocyclic compounds like pyridines. nih.govmdpi.com This technology provides enhanced control over reaction parameters, improves safety, and facilitates scalability, making it highly attractive for pharmaceutical manufacturing. researchgate.netacs.org

The synthesis of the pyridine core of this compound can be significantly optimized using flow chemistry. For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can be efficiently performed in continuous flow microwave reactors. nih.govresearchgate.net These methods allow for the single-step synthesis of trisubstituted pyridines from acyclic precursors without the need to isolate intermediates. nih.gov

Key advantages of applying flow chemistry to the synthesis of pyridine analogs include:

Enhanced Safety: Many reactions, such as those involving hazardous intermediates like aryl diazonium salts or explosive reagents like organic azides, can be performed more safely in continuous flow systems due to the small reaction volumes and superior heat and mass transfer. researchgate.netacs.org

Improved Reaction Kinetics: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent (superheating), which can dramatically accelerate reaction rates. acs.org This often leads to a significant reduction in reaction time compared to batch processes. For instance, a reaction that takes hours in a batch reactor might be completed in minutes in a flow system. mdpi.com

Increased Efficiency and Yield: The precise control over stoichiometry, residence time, and temperature in a flow reactor often leads to higher yields and purities by minimizing the formation of side products. researchgate.net Multistep syntheses can be streamlined by coupling several flow reactors in sequence, eliminating the need for intermediate workup and purification steps. researchgate.net

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reaction. mdpi.com

Research has demonstrated the successful application of flow chemistry for various pyridine and related N-heterocycle syntheses. For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions. mdpi.com Similarly, the Claisen condensation for a pyridine precursor yielded a 74% yield in 22 minutes in a flow reactor, compared to 60% yield after 3 hours in batch. acs.org These examples highlight the potential for applying flow chemistry to develop more efficient, safer, and scalable synthetic routes towards this compound and its derivatives.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | ~80-85% | mdpi.com |

| Flow | 16 minutes | 80-85% | ||

| Claisen Condensation | Batch (Room Temp) | 3 hours | 60% | acs.org |

| Flow (115 °C) | 22 minutes | 74% | ||

| Bohlmann-Rahtz Pyridine Synthesis | Batch (Microwave, 120 °C) | 5 minutes | 86% | researchgate.net |

| Flow (Conductive, 120 °C) | 5 minutes | 86% |

Investigations into the Molecular Mechanisms of Action for 2 Piperidin 1 Yl Pyridin 4 Amine

Target Identification and Validation Strategies for 2-(Piperidin-1-yl)pyridin-4-amine

Currently, there is a notable absence of publicly available scientific literature, research articles, and patent filings detailing the specific molecular targets of this compound. While the broader class of aminopyridines has been investigated for various therapeutic applications, the specific target profile for this particular compound remains uncharacterized. The subsequent sections outline established methodologies that could be employed for such investigations.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics stands as a powerful and unbiased method for identifying the protein targets of a small molecule. This strategy would involve immobilizing this compound onto a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. This matrix would then be incubated with a complex protein mixture, such as a cell lysate or tissue homogenate.

Proteins that specifically bind to the immobilized compound would be retained on the matrix while non-binding proteins are washed away. The bound proteins could then be eluted and subsequently identified using mass spectrometry-based proteomic techniques. This approach could reveal a range of potential protein targets, providing the first step towards understanding the compound's mechanism of action.

Genetically Encoded Biosensors for Cellular Target Engagement

Genetically encoded biosensors offer a dynamic approach to confirm target engagement within a cellular context. These biosensors are engineered proteins that can report on the binding of a ligand to its target in real-time within living cells. For instance, a biosensor could be designed based on a known or hypothesized target of this compound.

Upon binding of the compound to its target, the biosensor would undergo a conformational change, leading to a measurable signal, such as a change in fluorescence resonance energy transfer (FRET). This technique would not only validate a putative target but also provide insights into the compound's ability to reach and interact with its target in a complex cellular environment.

Enzymatic Inhibition/Activation Studies of this compound

Once potential enzyme targets are identified, in vitro enzymatic assays are crucial to quantify the compound's effect on their activity. These studies would determine whether this compound acts as an inhibitor or an activator of the target enzyme.

Kinetic Analysis of Enzyme-2-(Piperidin-1-yl)pyridin-4-amine Interactions

Detailed kinetic studies would be necessary to elucidate the mechanism of enzyme inhibition or activation. By measuring the enzyme's reaction rate at varying concentrations of both the substrate and this compound, the mode of action can be determined. This analysis would reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Key parameters such as the inhibition constant (Ki) or activation constant (Kact) would be determined, providing a quantitative measure of the compound's potency.

Hypothetical Kinetic Data for this compound against a Putative Kinase Target

| Inhibitor Concentration (nM) | Initial Velocity (μM/min) without Substrate | Initial Velocity (μM/min) with Substrate |

|---|---|---|

| 0 | 100 | 250 |

| 10 | 85 | 210 |

| 50 | 50 | 150 |

| 100 | 30 | 100 |

Allosteric Modulation by this compound

Allosteric modulation, where a compound binds to a site on the enzyme distinct from the active site to modulate its activity, is a key mechanism for many drugs. Investigating this possibility for this compound would involve specialized assays. For example, the effect of the compound on the enzyme's affinity for its substrate could be measured. A change in the Michaelis constant (Km) in the presence of the compound would suggest allosteric binding. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to visualize the binding of the compound to an allosteric pocket on the enzyme.

Receptor Binding and Ligand-Protein Interaction Studies of this compound

Should the target of this compound be a receptor, a different set of assays would be required to characterize the interaction. Radioligand binding assays are a classic and robust method for this purpose. In these assays, a radiolabeled ligand known to bind to the receptor of interest is used. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).

Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could also be employed to provide more detailed information on the binding kinetics and thermodynamics of the ligand-receptor interaction. These methods can determine the association and dissociation rate constants, as well as the enthalpy and entropy of binding, providing a comprehensive picture of the molecular recognition process.

Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| Receptor A | 75 |

| Receptor B | 1200 |

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This method involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, in this case, this compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be quantified.

As of the latest literature review, specific radioligand binding assay data for this compound is not extensively available in publicly accessible databases. While studies on other piperidine-containing compounds have demonstrated their potential to interact with various receptors, including sigma receptors, direct evidence of receptor occupancy for this compound from these assays is yet to be broadly published. Future research employing this technique would be invaluable in identifying the primary molecular targets of this compound and elucidating its receptor interaction profile.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides detailed information about the kinetics of a binding event, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Currently, there is a lack of specific published studies that have utilized SPR to investigate the binding kinetics of this compound to its potential molecular targets. The application of SPR would be highly beneficial in characterizing the dynamics of its interaction with proteins or other biomolecules. Such data would provide a deeper understanding of the stability and duration of the compound-target complex, which are critical parameters for its pharmacological activity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. This allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction.

To date, specific thermodynamic data for the binding of this compound, as determined by Isothermal Titration Calorimetry, has not been reported in the available scientific literature. ITC studies would be instrumental in dissecting the driving forces behind the binding of this compound to its biological targets, revealing whether the interaction is primarily enthalpy-driven (due to hydrogen bonds and van der Waals interactions) or entropy-driven (often associated with hydrophobic interactions and conformational changes).

Cellular Pathway Modulation by this compound in In Vitro Systems

While direct binding data remains to be fully elucidated, research has provided significant insights into how this compound modulates cellular pathways, particularly in the context of cancer.

Gene Expression Profiling (Transcriptomics)

Studies have demonstrated that this compound can significantly alter the gene expression profile in cancer cells. A key finding is its ability to down-regulate the expression of the Forkhead Box A2 (FOXA2) gene in colon cancer cells. nih.gov The abnormal expression of FOXA2 has been linked to increased cell proliferation and invasion in tumor tissues. By suppressing FOXA2 mRNA expression, this compound may inhibit these cancer-promoting processes. nih.gov

Furthermore, treatment with this compound has been shown to influence the expression of genes involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. nih.gov Specifically, it has been observed to increase the expression of E-cadherin, a key cell adhesion molecule whose loss is a hallmark of EMT. nih.gov

| Gene Target | Cell Line(s) | Effect of Treatment | Reference(s) |

| FOXA2 | DLD-1, HT29 | Down-regulation of mRNA expression | nih.gov |

| E-cadherin | DLD-1, HT29 | Up-regulation of expression | nih.govnih.gov |

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Consistent with its effects on gene expression, this compound has been shown to modulate the levels of key proteins involved in cancer progression. Western blot analyses have confirmed a significant reduction in the protein levels of FOXA2 in colon cancer cells following treatment with the compound.

In addition to its effect on FOXA2, the compound also impacts proteins that are markers of the epithelial-mesenchymal transition (EMT). nih.gov Treatment of colon cancer cells with this compound leads to a marked increase in the expression of the epithelial marker E-cadherin at the protein level. nih.gov Conversely, the expression of the mesenchymal marker Vimentin is significantly reduced. nih.gov This shift in protein expression is indicative of an inhibition of the EMT process, which is consistent with the compound's observed anti-metastatic effects. nih.gov Furthermore, the compound has been shown to induce apoptosis in colon cancer cells. nih.gov

| Protein Target | Cell Line(s) | Effect of Treatment | Reference(s) |

| FOXA2 | DLD-1 | Reduction in protein expression | |

| E-cadherin | DLD-1, HT29 | Increased protein expression | nih.govnih.gov |

| Vimentin | HCT116, HT29 | Reduced protein expression | nih.gov |

Cell-Based Reporter Assays for Signaling Cascade Interrogation

Cell-based reporter assays are valuable tools for investigating the activity of specific signaling pathways. These assays typically utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor or signaling cascade.

As of the current body of scientific literature, there are no specific reports on the use of cell-based reporter assays to interrogate the signaling cascades modulated by this compound. The observed down-regulation of FOXA2, a transcription factor, suggests that a reporter assay with a FOXA2-responsive element could be a powerful tool to screen for and characterize the activity of this compound and its analogs. Such assays would provide a more direct and quantifiable measure of the compound's impact on specific signaling pathways.

Design and Synthesis of 2 Piperidin 1 Yl Pyridin 4 Amine Derivatives and Analogs

Lead Optimization Strategies via Structural Modifications of 2-(Piperidin-1-yl)pyridin-4-amine

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to enhance its desired properties. For the this compound scaffold, this process involves systematic modifications of its constituent rings and the linkage between them.

The piperidine (B6355638) moiety of this compound is a prime target for structural modification to explore the chemical space around the core scaffold and improve biological activity. Researchers have investigated the introduction of various substituents at different positions of the piperidine ring to probe interactions with target proteins. nih.govajchem-a.com

For instance, in the development of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) dual inhibitors, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were synthesized based on a lead compound, referred to as compound A . nih.gov These efforts highlighted that substitutions on the piperidine ring could significantly influence inhibitory potency. nih.gov The introduction of functional groups can modulate the lipophilicity, polarity, and steric bulk of the molecule, thereby affecting its binding affinity and pharmacokinetic profile.

A hypothetical exploration of piperidine ring substitutions could involve the introduction of small alkyl groups, polar functional groups like hydroxyl or amino groups, or even larger aromatic or heterocyclic rings. The rationale behind these modifications is to establish a comprehensive structure-activity relationship (SAR).

Table 1: Hypothetical SAR of Piperidine Ring Substitutions in this compound Derivatives

| Compound | Piperidine Substituent | Hypothetical Target | Hypothetical IC₅₀ (nM) | Rationale for Modification |

| 1a | Unsubstituted | Kinase X | 150 | Baseline compound |

| 1b | 4-Methyl | Kinase X | 100 | Explore impact of small hydrophobic substituent |

| 1c | 4-Hydroxymethyl | Kinase X | 250 | Introduce hydrogen bonding capability |

| 1d | 4-Phenyl | Kinase X | 75 | Introduce larger hydrophobic and aromatic interactions |

| 1e | 3-Amino | Kinase X | 300 | Alter basicity and introduce hydrogen bonding at a different position |

This table is illustrative and based on general principles of medicinal chemistry.

Table 2: Hypothetical Isosteric Replacements for the Pyridine Core

| Compound | Core Heterocycle | Hypothetical Target | Hypothetical IC₅₀ (nM) | Rationale for Modification |

| 2a | Pyridine | Receptor Y | 200 | Baseline compound |

| 2b | Pyrimidine | Receptor Y | 120 | Alter hydrogen bonding pattern and electronics |

| 2c | Pyrazine | Receptor Y | 250 | Explore impact of nitrogen position on activity |

| 2d | Triazine | Receptor Y | 400 | Further modification of electronic properties |

This table is illustrative and based on general principles of medicinal chemistry.

While this compound features a direct linkage between the piperidine nitrogen and the pyridine C2 position, the exploration of linker chemistry is a valid strategy in analog design. Introducing a linker between these two rings can alter the relative orientation and flexibility of the two moieties, potentially leading to more favorable interactions with a biological target. researchgate.net

The length and nature of the linker are critical parameters. nih.gov For instance, a short alkyl chain, an ether, or an amide linker could be introduced. The optimal linker length is often a balance between maintaining sufficient rigidity for binding and allowing enough flexibility to adopt the correct conformation. researchgate.net

Table 3: Hypothetical Exploration of Linker Chemistry

| Compound | Linker | Hypothetical Target | Hypothetical IC₅₀ (nM) | Rationale for Modification |

| 3a | Direct bond | Enzyme Z | 500 | Baseline compound |

| 3b | -CH₂- | Enzyme Z | 350 | Increase flexibility and spacing |

| 3c | -O-CH₂- | Enzyme Z | 450 | Introduce ether linkage for altered polarity |

| 3d | -C(O)NH- | Enzyme Z | 600 | Introduce rigid amide linker with H-bonding |

This table is illustrative and based on general principles of medicinal chemistry.

Scaffold Hopping and Bioisosteric Replacement Studies Based on this compound

Scaffold hopping is a powerful strategy in drug discovery that aims to identify novel core structures (scaffolds) that retain the biological activity of the original lead compound but possess improved properties, such as enhanced novelty, better pharmacokinetics, or a more favorable side-effect profile. dtic.milnih.gov Starting from the this compound scaffold, one could envision replacing the entire piperidinyl-pyridine core with a structurally distinct moiety that maintains the key pharmacophoric features. nih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group or a substructure with another that has similar physical or chemical properties, leading to a similar biological response. nih.govdrughunter.com For the this compound scaffold, this could involve replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or azepane, or replacing the aminopyridine moiety with other aromatic systems that can act as hydrogen bond donors and acceptors. drughunter.com For instance, the amide bond is often replaced by bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to improve metabolic stability. nih.gov

Combinatorial Chemistry and Parallel Synthesis of this compound Libraries

Combinatorial chemistry and parallel synthesis are high-throughput techniques used to rapidly generate large libraries of related compounds. nih.govresearchgate.net These approaches are well-suited for the systematic exploration of the chemical space around the this compound scaffold.

A combinatorial library of this compound derivatives could be constructed by reacting a common pyridine core with a diverse set of substituted piperidines. Further diversity could be introduced by modifying the pyridine ring itself. The "one-bead-one-compound" (OBOC) method is a powerful combinatorial technique for generating large libraries of compounds. nih.gov Parallel synthesis, on the other hand, involves the simultaneous synthesis of a set of compounds in separate reaction vessels, allowing for more straightforward purification and characterization of individual products. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. nih.govmdpi.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. researchgate.net Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

A fragment derived from the this compound scaffold, such as 4-aminopyridine (B3432731) or piperidine itself, could be included in a fragment library. If such a fragment shows binding to a target, it can serve as a starting point for the design of more complex molecules. For example, if 4-aminopyridine is identified as a hit, the 2-piperidine substituent can be introduced and subsequently modified to optimize binding affinity and other properties. This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency. mdpi.com

Analytical Method Development for Research Applications of 2 Piperidin 1 Yl Pyridin 4 Amine

Chromatographic Separations (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for determining the purity of synthesized 2-(Piperidin-1-yl)pyridin-4-amine and for its isolation in research quantities. researchgate.net These methods separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. researchgate.net

For compounds with structural similarities to this compound, Reversed-Phase HPLC (RP-HPLC) is a commonly employed technique. ijrpc.com A typical RP-HPLC method might utilize a C18 column as the stationary phase, which is non-polar. ijrpc.comnih.gov The mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijrpc.commdpi.com The gradient and composition of the mobile phase are optimized to achieve effective separation. For instance, a gradient might run from a lower to a higher percentage of the organic solvent to elute compounds with increasing hydrophobicity. nih.gov Detection is often accomplished using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 267 nm. ijrpc.commdpi.com

Gas chromatography is suitable for volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility, GC-FID (Flame Ionization Detection) provides a generic method for quantifying volatile amines. researchgate.net A typical GC method would involve a capillary column, like a DB-5ms, with helium as the carrier gas. acs.org A temperature gradient program is used to separate components based on their boiling points and interactions with the stationary phase. acs.org

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Technique | Reversed-Phase HPLC | Gas Chromatography with FID |

| Stationary Phase (Column) | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov | DB-5ms (30 m x 0.25 mm, 0.25 µm film) acs.org |

| Mobile Phase / Carrier Gas | Acetonitrile and 0.1% TFA in water nih.gov | Helium at 1.0 mL/min acs.org |

| Flow Rate | 1.0 mL/min ijrpc.com | 1.0 mL/min acs.org |

| Temperature | 30°C ijrpc.com | Temperature gradient (e.g., 50°C to 300°C) acs.org |

| Detector | UV-VIS at 254 nm or 267 nm ijrpc.comnih.gov | Flame Ionization Detector (FID) researchgate.net |

Many bioactive molecules are chiral, and their different enantiomers can exhibit distinct pharmacological activities. researchgate.net Therefore, the ability to separate enantiomers of chiral analogs of this compound is critical. The development of methods for their separation has garnered significant interest from researchers. researchgate.net HPLC using Chiral Stationary Phases (CSPs) is the most common approach for this purpose.

One effective strategy involves pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral column. researchgate.net Alternatively, direct separation can be achieved on a CSP. For example, a method for determining the enantiomeric purity of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, was developed using a Chiralcel OD-H column. researchgate.net The mobile phase consisted of n-hexane and ethanol (B145695) with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape and resolution. researchgate.net The development of chiral nucleophilic catalysts based on a pyrrolidinopyridine framework highlights the importance of controlling enantioselectivity during synthesis, which must be verified by chiral separation methods. researchgate.net

To ensure that an analytical method is reliable and reproducible, it must be validated. Validation is performed according to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh). unipd.it Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpc.comunipd.it

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. unipd.it

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijrpc.com A correlation coefficient (R²) value close to 1 (e.g., 0.999) indicates good linearity. ijrpc.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. ijrpc.comunipd.it Precision is often expressed as the relative standard deviation (RSD). researchgate.net

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijrpc.com

| Parameter | Definition | Example Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient for the calibration curve. | ≥ 0.999 ijrpc.com |

| Accuracy | Closeness of results to the true value. | Within ±7-15% of the nominal value unipd.itnih.gov |

| Precision (%RSD) | Degree of scatter between a series of measurements. | < 10-15% researchgate.netunipd.it |

| LOD | Lowest detectable analyte concentration. | 0.080 µg/mL (for Crizotinib) ijrpc.com |

| LOQ | Lowest quantifiable analyte concentration. | 0.243 µg/mL (for Crizotinib) ijrpc.com |

Electrophoretic Techniques (CE) for Charge and Size Analysis in Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It is particularly useful for analyzing the charge and size of molecules like this compound in solution. The compound contains basic nitrogen atoms in both the piperidine (B6355638) and pyridine (B92270) rings, which can be protonated depending on the pH of the surrounding medium. nih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification in In Vitro Biotransformation Studies

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for identifying unknown compounds in complex mixtures. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the metabolites of this compound formed during in vitro biotransformation studies, such as incubations with liver microsomes. nih.gov

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. unipd.itnih.gov After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a precursor ion corresponding to the molecular weight of the parent drug or a potential metabolite is selected and fragmented. The resulting product ion spectrum provides a structural fingerprint that can be used for identification. researchgate.net For example, an LC-MS/MS method was developed to identify phase I metabolites of a novel anti-cancer drug, where oxidative pathways were found to be major metabolic routes. nih.gov The PubChem entry for this compound lists a monoisotopic mass of 177.1266 Da, which would correspond to the [M+H]⁺ ion at m/z 178.13388 in positive ion mode ESI-MS. uni.lu

GC-MS is used for analyzing volatile metabolites. acs.orgjmchemsci.com Samples are separated by GC, and the eluting compounds are ionized, typically by electron impact (EI), which generates characteristic fragmentation patterns. These patterns are compared against spectral libraries for identification. jmchemsci.comcore.ac.uk

Advanced Spectroscopic Quantitation (e.g., UV-Vis, Fluorescence) for In Vitro Assays

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the quantitative analysis of compounds in various in vitro assays. These methods are generally rapid, simple, and cost-effective.

UV-Vis spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of the compound in an unknown sample can then be determined from this curve. For pyridine and piperidine derivatives, UV spectrophotometry is a widely used quantitative method. researchgate.net A study on a related pyridine derivative involved analysis at wavelengths of 225, 285, and 350 nm. ptfarm.pl

Fluorescence spectroscopy is more sensitive than UV-Vis spectroscopy and is used when the analyte is fluorescent or can be derivatized with a fluorescent tag. The intensity of the emitted light is proportional to the concentration of the analyte. While there is no specific information on the fluorescence properties of this compound in the provided results, this technique remains a powerful option for quantitation in specific research applications if the compound or its derivatives exhibit fluorescence.

Chemical Biology and Probe Development Utilizing 2 Piperidin 1 Yl Pyridin 4 Amine

Design and Synthesis of Fluorescent Probes Based on 2-(Piperidin-1-yl)pyridin-4-amine

The development of fluorescent probes from a lead compound is a fundamental strategy in chemical biology to visualize the distribution and interaction of the molecule within a cellular environment. The design of such probes based on the this compound scaffold involves the covalent attachment of a fluorophore. A critical consideration in this process is the selection of the attachment point on the scaffold to ensure that the probe retains its affinity and selectivity for its biological target.

The synthesis strategy often involves a multi-step process. For instance, a common approach is the use of a three-component coupling reaction to construct the core structure, which can then be functionalized. nih.gov The fluorescent properties of pyridine-based conjugates can be finely tuned by the introduction of different substituents. nih.gov Electron-donating groups tend to cause red shifts in the fluorescence spectrum, while electron-withdrawing groups typically induce blue shifts. nih.gov

Research into related scaffolds, such as 2-styrylbenzothiazoles, has demonstrated that modifying an aminophenyl moiety (related to the aminopyridine in the title compound) with different amine substituents, including piperidine (B6355638), can significantly impact the probe's binding affinity and fluorescence characteristics. nih.gov For example, the fluorescent probe RB1, which incorporates a piperidine group, showed high affinity and selectivity for α-synuclein fibrils. nih.gov

A general synthetic approach for creating a fluorescent probe from the this compound scaffold would involve:

Identifying a non-essential position on the scaffold for linker attachment.

Synthesizing a derivative of the scaffold with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at that position.

Coupling this derivative with an activated fluorophore (e.g., an NHS-ester or azide-functionalized dye).

Table 1: Design Considerations for Fluorescent Probes

| Design Aspect | Strategy | Rationale |

| Fluorophore Selection | Choose from a range of fluorophores (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes). | Match the excitation/emission spectra to available imaging equipment and minimize background autofluorescence. |

| Linker | Incorporate a flexible or rigid linker between the scaffold and fluorophore. | Spatially separates the fluorophore from the binding motif to avoid steric hindrance and preserve biological activity. |

| Attachment Point | Modify the scaffold at a position not critical for target binding. | Ensures that the probe's affinity and selectivity for its biological target are maintained. |

| Synthesis | Utilize modular synthesis, such as coupling reactions. | Allows for the efficient generation of a library of probes with different fluorophores or linkers for optimization. |

Development of Click Chemistry Tags for Target Identification with this compound

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for target identification. nih.govrsc.org This strategy involves creating a probe that contains a bioorthogonal "handle"—typically a terminal alkyne or an azide (B81097) group. This handle does not react with biological molecules but can be specifically ligated to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) in a subsequent step. encyclopedia.pubresearchgate.net

To apply this to the this compound scaffold, a derivative must be synthesized that incorporates an alkyne or azide group. This can be achieved by attaching a small, functionalized linker to a suitable position on the piperidine or pyridine (B92270) ring. For instance, an azido (B1232118) group can be introduced to the fourth position of a piperidine ring through a transformation of the corresponding piperidinone. encyclopedia.pub

The general workflow for target identification using a click chemistry probe is as follows:

The alkyne- or azide-modified this compound probe is introduced to a biological system (e.g., cell lysate or live cells).

The probe binds non-covalently to its protein target(s).

The probe-target complex is then treated with a reporter tag containing the complementary click handle (e.g., an azide-biotin or alkyne-fluorophore).

The CuAAC reaction is catalyzed, forming a stable triazole linkage that covalently attaches the reporter tag to the probe, and thus to the target protein. nih.govrsc.org

The tagged protein can then be identified and characterized using techniques such as affinity pulldown followed by mass spectrometry (for biotin tags) or fluorescence microscopy (for fluorescent tags). encyclopedia.pub

This two-step approach offers an advantage over using pre-tagged probes, as the small size of the click handle is less likely to interfere with the probe's binding to its target. mdpi.com

Photoaffinity Labeling (PAL) Strategies Incorporating this compound Scaffolds

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule by creating a covalent bond between the molecule and its target upon photoactivation. mdpi.comresearchgate.net A photoaffinity probe (PAP) is designed by incorporating a photoreactive group and a reporter tag (or a click chemistry handle) into the scaffold of interest. researchgate.net

Commonly used photoreactive groups include benzophenones, aryl azides, and diazirines, each with distinct photochemical properties. mdpi.comnih.gov

Benzophenones: Activated by UV light (~350 nm), they form a reactive triplet diradical that can insert into C-H bonds in proximity, forming a covalent link. mdpi.comnih.gov

Aryl Azides: Upon photolysis (typically <300 nm), they generate a highly reactive nitrene intermediate that can participate in a variety of bond insertion and addition reactions. mdpi.comnih.gov

Diazirines: These small groups are activated by UV light (~350 nm) to form a reactive carbene, which can insert into a wide range of chemical bonds. They are valued for their small size and rapid reaction rate. mdpi.comnih.gov

To create a PAL probe from the this compound scaffold, one would synthetically attach one of these photoreactive moieties. The design must also include a reporter tag, such as biotin, or a bioorthogonal handle like an alkyne, for subsequent detection or enrichment. The incorporation of a terminal alkyne enables a two-step labeling procedure where the probe is first cross-linked to its target and then visualized or captured via a click reaction with an azide-tagged reporter. mdpi.com

Table 2: Comparison of Common Photoreactive Groups for PAL

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Characteristics |

| Benzophenone | ~350 nm | Triplet Diradical | Relatively stable; less prone to reacting with water; may require longer irradiation times. mdpi.comnih.gov |

| Aryl Azide | < 300 nm | Nitrene | Highly reactive; shorter wavelength can potentially damage biological samples; relatively small size. mdpi.comnih.gov |

| Diazirine | ~350-380 nm | Carbene | Very small; highly reactive with a short half-life, leading to more specific labeling; inert to most biological conditions in the dark. mdpi.comnih.gov |

The application of such a probe would involve incubating the PAP with a cellular system, irradiating with the appropriate wavelength of light to induce covalent cross-linking to the target protein, and then proceeding with downstream analysis to identify the labeled protein(s). researchgate.net

Applications of this compound as a Molecular Tool for Biological Pathway Elucidation

Derivatives of the this compound scaffold have proven to be effective molecular tools for dissecting biological pathways, particularly in the field of oncology. These compounds often function as inhibitors of specific enzymes, allowing researchers to probe the function of these enzymes in cellular signaling networks.

A notable application is in the development of kinase inhibitors. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed and synthesized as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). mdpi.comnih.gov These kinases are key drivers in certain types of non-small-cell lung cancer. By using potent and selective inhibitors, researchers can elucidate the downstream effects of blocking these kinases, confirming their role in cancer cell proliferation and survival. One representative compound, 2e , not only inhibited wild-type ALK and ROS1 but also showed impressive activity against clinically relevant, drug-resistant mutants such as ALKL1196M and ROS1G2032R. nih.gov

Similarly, the related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, which also features a substituted aminopyridine core, has been used to develop highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org These kinases are critical regulators of the G1 phase of the cell cycle. acs.org The use of inhibitors based on this scaffold helped demonstrate that blocking CDK4/6 leads to an accumulation of cells in the G1 phase, thereby inhibiting proliferation. acs.org

Furthermore, the 4-aminopiperidine (B84694) moiety, a key component of the title compound, is present in inhibitors developed for Protein Kinase B (PKB/Akt). nih.govacs.org Although attached to a different heterocyclic core (a pyrrolo[2,3-d]pyrimidine), these molecules act as ATP-competitive inhibitors of PKB, a central node in signaling pathways that regulate cell growth and survival. nih.govacs.org The development of these inhibitors has provided essential tools to study the PI3K-PKB-mTOR pathway, which is frequently deregulated in cancer. nih.govacs.org

By selectively inhibiting these key protein targets, molecules derived from the this compound scaffold serve as chemical probes to dissect complex signaling cascades, validate new drug targets, and understand mechanisms of drug resistance.

Future Perspectives and Emerging Research Avenues for 2 Piperidin 1 Yl Pyridin 4 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmednexus.org These technologies can significantly accelerate the research and development process by predicting the properties and activities of chemical compounds, thus reducing the time and cost associated with experimental work. nih.gov

In the context of 2-(piperidin-1-yl)pyridin-4-amine, AI and ML can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.compreprints.org These models can predict the biological activity of novel derivatives based on their molecular structures. mdpi.compreprints.org By analyzing large datasets of related compounds, ML algorithms can identify key structural features that are crucial for a desired activity, guiding the synthesis of more potent and selective molecules. nih.gov For instance, ML models have been successfully used to predict the pIC50 inhibition values of kinase inhibitors, a class of drugs to which derivatives of this compound may belong. mdpi.com The predictive power of these models is continuously improving with the development of more sophisticated algorithms and the availability of larger and more diverse datasets. preprints.org

Table 1: Application of AI/ML in Predictive Modeling for this compound

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Accelerates the identification of lead compounds with desired therapeutic effects. |

| De Novo Design | Generates novel molecular structures with optimized properties. | Facilitates the discovery of new drug candidates with improved efficacy and safety profiles. |

| Toxicity Prediction | Estimates the potential toxicity of new compounds. | Reduces the risk of late-stage failures in drug development. |

Exploration of Novel Biological Targets and Mechanistic Hypotheses

While the biological activities of some derivatives of this compound have been explored, there is a vast, uncharted territory of potential biological targets. The structural motifs present in the molecule, such as the pyridine (B92270) and piperidine (B6355638) rings, are found in many biologically active compounds, suggesting a broad range of possible interactions with biological systems. mdpi.com

Future research will likely focus on identifying and validating novel biological targets for this class of compounds. This could involve screening against a wide array of enzymes, receptors, and ion channels. For example, derivatives of similar pyridine-piperidine hybrids have shown activity as inhibitors of kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in cancer. mdpi.comnih.gov Others have been investigated as inhibitors of G-protein-coupled receptor kinases (GRKs) for cardiovascular diseases and as inhibitors of Protein Kinase B (PKB/Akt) for cancer therapy. nih.govnih.govacs.org Furthermore, some piperidine derivatives have shown affinity for sigma receptors, which are targets for neurological disorders. mdpi.com

Once a biological target is identified, elucidating the mechanism of action is crucial. This involves detailed biochemical and cellular assays to understand how the compound interacts with its target at a molecular level. Computational docking studies can provide valuable insights into the binding mode of the compound within the active site of the target protein, guiding further optimization of the molecular structure.

High-Throughput Screening (HTS) of this compound Derivatives

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

By synthesizing a diverse library of derivatives with variations in the substituents on both the pyridine and piperidine rings, researchers can quickly identify "hit" compounds with desired activities. mdpi.com These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. HTS campaigns have been instrumental in the discovery of novel inhibitors for various therapeutic targets, and applying this technology to this compound derivatives holds significant promise. nih.govbohrium.com For example, HTS was used to identify a novel hit for GRK-2 and -5 inhibitors based on a related pyridine scaffold. nih.gov

Table 2: Potential Modifications for HTS of this compound Derivatives

| Modification Site | Type of Modification | Potential Outcome |

| Pyridine Ring | Substitution with various functional groups (e.g., halogens, alkyls, alkoxys) | Modulate electronic properties and binding interactions. |

| Piperidine Ring | Introduction of substituents (e.g., methyl, benzyl (B1604629) groups) | Alter steric bulk, lipophilicity, and metabolic stability. mdpi.com |

| Amine Group | Acylation, alkylation, or formation of Schiff bases | Create more complex structures with diverse biological activities. nih.gov |

Advanced Materials Science Applications and Supramolecular Chemistry of this compound-based Architectures

The applications of this compound and its derivatives are not limited to the biological realm. The unique electronic and structural properties of this compound make it a promising candidate for applications in materials science. scbt.com The nitrogen atoms in the pyridine and piperidine rings can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.netbohrium.combohrium.com

These materials can exhibit interesting properties, such as porosity, catalysis, and specific electronic and optical characteristics. researchgate.net The ability to tune the properties of these materials by modifying the organic ligand makes this compound a versatile building block for the design of new functional materials.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another exciting avenue of research. rsc.orgias.ac.in The hydrogen bonding capabilities of the amine group and the potential for π-π stacking interactions of the pyridine ring can be exploited to create self-assembling systems and complex molecular architectures. researchgate.netresearchgate.net These supramolecular assemblies could find applications in areas such as sensing, molecular recognition, and the development of "smart" materials. ias.ac.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.